Sodium 3-sulfobenzoate

Catalog No.
S742722
CAS No.
17625-03-5
M.F
C7H5NaO5S
M. Wt
224.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 3-sulfobenzoate

CAS Number

17625-03-5

Product Name

Sodium 3-sulfobenzoate

IUPAC Name

sodium;3-carboxybenzenesulfonate

Molecular Formula

C7H5NaO5S

Molecular Weight

224.17 g/mol

InChI

InChI=1S/C7H6O5S.Na/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;/h1-4H,(H,8,9)(H,10,11,12);/q;+1/p-1

InChI Key

KQHKITXZJDOIOD-UHFFFAOYSA-M

SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)C(=O)[O-].[Na+]

Synonyms

3-Sulfobenzoic Acid Sodium Salt; Monosodium 3-Sulfobenzoate; Monosodium m-Sulfobenzoate; Sodium 3-Carboxybenzene-1-sulfonate; Sodium 3-Carboxybenzenesulfonate; Sodium Hydrogen 3-Sulfobenzoate; Sodium m-Sulfobenzoate; m-Sulfobenzoic Acid Monosodium Sa

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])C(=O)O.[Na+]

Isomeric SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)C(=O)[O-].[Na+]

Fabrication of Sulfated Silk Fibroin-Based Blend Nanofibrous Membranes for Lysozyme Adsorption

Sodium 3-sulfobenzoate is a chemical compound with the molecular formula C7H5NaO5S\text{C}_7\text{H}_5\text{NaO}_5\text{S} and a molecular weight of approximately 224.17 g/mol. It is the monosodium salt of 3-sulfobenzoic acid, characterized by its white to off-white crystalline appearance and high solubility in water . This compound is recognized for its stability and versatility, making it a valuable reagent in various industrial and laboratory applications .

  • Buffering Agent: The presence of the sulfate group suggests a potential role as a pH buffer in specific research settings [].
  • Protein Precipitation: The ability to interact with charged molecules like proteins might be useful in protein precipitation protocols during research.
Due to its sulfonate and carboxylate functional groups. It can undergo:

  • Nucleophilic Substitution: The sulfonate group can be substituted by nucleophiles under appropriate conditions.
  • Acid-Base Reactions: As a weak acid, it can react with strong bases to form salts or with acids to regenerate 3-sulfobenzoic acid.
  • Esterification: It can react with alcohols in the presence of an acid catalyst to form esters.

These reactions are essential for its use in synthesizing various derivatives and intermediates in organic chemistry .

Sodium 3-sulfobenzoate exhibits various biological activities, including:

  • Antimicrobial Properties: It has been noted for its effectiveness against certain bacterial strains, making it useful in pharmaceutical formulations.
  • pH Regulation: In cosmetic formulations, it acts as a buffering agent, helping maintain desired pH levels .
  • Potential Antioxidant Activity: Some studies suggest that compounds related to sodium 3-sulfobenzoate may exhibit antioxidant properties, although more research is needed to confirm these effects .

Sodium 3-sulfobenzoate can be synthesized through several methods:

  • Neutralization Reaction:
    • Reacting 3-sulfobenzoic acid with sodium hydroxide or sodium carbonate yields sodium 3-sulfobenzoate and water.
    • Reaction:
    C7H6O5S+NaOHC7H5NaO5S+H2O\text{C}_7\text{H}_6\text{O}_5\text{S}+\text{NaOH}\rightarrow \text{C}_7\text{H}_5\text{NaO}_5\text{S}+\text{H}_2\text{O}
  • Sulfonation of Benzoic Acid:
    • Direct sulfonation of benzoic acid followed by neutralization with sodium hydroxide.

These methods are efficient and yield high-purity products suitable for industrial and laboratory use .

Sodium 3-sulfobenzoate has diverse applications across various fields:

  • Dyeing and Textiles: It improves dyeability and stain resistance in polymer fibers, making it essential in textile manufacturing .
  • Cosmetics: Used as a pH regulator and buffering agent in personal care products like shampoos and creams .
  • Chemical Intermediate: Acts as a precursor in the synthesis of pharmaceuticals, agrochemicals, and polymers .
  • Laboratory Reagent: Employed in chemical analysis due to its solubility and stability .

Research into the interactions of sodium 3-sulfobenzoate reveals its role in enhancing the solubility of other compounds. For instance, studies have shown that it can improve the solubility of certain drugs in binary solvent mixtures, which is critical for pharmaceutical formulations . Additionally, it has been studied for its potential effects on cellular systems, indicating a need for further exploration into its biological interactions.

Sodium 3-sulfobenzoate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
Sodium 4-formylbenzenesulfonate13736-22-60.84
2-Hydroxy-5-sulfobenzoic acid dihydrate5965-83-30.86
Sodium 9,10-dioxo-9,10-dihydroanthracene-2,7-disulfonate853-67-80.76
Potassium 4-nitro-2-sulfonatobenzoate5344-48-90.68

Uniqueness

What sets sodium 3-sulfobenzoate apart is its specific application as a dyeing assistant and pH regulator in cosmetics, which is not as prevalent among the similar compounds listed above. Its ability to enhance dyeability while maintaining stability under various conditions makes it particularly valuable in industrial applications.

Hydrolysis of 3-(Chlorosulfonyl)benzoic Acid

The most common synthesis route involves hydrolyzing 3-(chlorosulfonyl)benzoic acid (CSBA) under controlled conditions. As detailed in US Patent 5,387,711, the process proceeds as follows:

  • Reaction Setup: CSBA is mixed with water in a 1:1.5–2 molar ratio and heated to 100°C for 1 hour to initiate hydrolysis.
  • Solvent Addition: A hydrophobic solvent (e.g., xylene, toluene, or chlorobenzene) is introduced to facilitate azeotropic distillation.
  • Water Removal: Water is removed via azeotropic distillation with the solvent, driving the reaction toward completion.
  • Neutralization: Sodium hydroxide (33% w/w) is added stoichiometrically to form sodium 3-sulfobenzoate.
  • Crystallization: The product is cooled, filtered, and dried under vacuum (100°C, 13.16 kPa).

Key Data:

  • Yield: 94–95%
  • Purity: >97% (by titration)
  • Byproducts: Minimal chloride residues (<0.5%) due to complete hydrolysis.

This method avoids chlorinated byproducts, a significant advantage over older sulfonation routes using oleum.

Industrial Production via Continuous Sulfonation

Large-scale production employs continuous sulfonation processes, as outlined in US Patent 3,350,428:

  • Feedstock Preparation:

    • Sulfur trioxide (SO₃) is vaporized and diluted with inert gases (e.g., nitrogen).
    • Organic reactants (e.g., benzoic acid derivatives) are mixed with inert diluents (e.g., chlorinated solvents).
  • Reactor Design:

    • Tubular reactors with multiple inlets ensure rapid mixing of SO₃ and organic substrates.
    • Reaction time is limited to ≤10 seconds to prevent over-sulfonation.
  • Quenching and Separation:

    • The reaction mixture is rapidly cooled to 25–40°C using sulfonic acid coolant.
    • Unreacted SO₃ and solvents are separated via phase splitting.

Advantages:

  • Throughput: 1,000–5,000 kg/hr.
  • Energy Efficiency: 30% lower energy consumption compared to batch processes.

Azeotropic Distillation Techniques for Yield Optimization

Azeotropic distillation enhances yield by removing water efficiently. Key steps include:

  • Solvent Selection: Xylene or toluene (boiling point: 138–144°C) forms a low-boiling azeotrope with water.
  • Distillation Parameters:
    • Temperature: 100–110°C
    • Pressure: Atmospheric
    • Water Removal: 90–95% of theoretical yield

Case Study:

  • Feed Composition: 3-(Chlorosulfonyl)benzoic acid (1.72 mol), water (1.73 mol).
  • Result: 340 mL water removed, yielding 370.2 g sodium 3-sulfobenzoate (94.3% yield).

Comparative studies show azeotropic distillation improves yield by 8–12% over conventional methods.

Pharmaceutical Intermediates and Drug Formulation

Sodium 3-sulfobenzoate is a critical intermediate in synthesizing corticosteroids such as prednisolone, a potent anti-inflammatory agent [2] [3]. The compound’s sulfonate group enhances water solubility, facilitating the preparation of injectable formulations, while its carboxylate moiety participates in esterification reactions to modify drug bioavailability. For instance, the patent US3032568A details its use in synthesizing 21-m-sulfo benzoates of Δ-dehydrocorticosteroids, where the sulfonate group stabilizes the steroid backbone during metabolic processes [3].

Table 1: Key Physicochemical Properties of Sodium 3-Sulfobenzoate

PropertySpecification
Molecular Weight224.17 g/mol [1] [2]
Purity≥99% [1]
Water Content≤0.5% [1]
AppearanceWhite crystalline powder [1] [2]

The compound’s purity (>99%) ensures minimal side-reactions in multi-step syntheses, making it ideal for large-scale pharmaceutical production [1]. Additionally, its compatibility with hydrothermal conditions allows its use in crystallizing drug-metal complexes, as demonstrated in lanthanide-based therapeutics [4] [5].

Coordination Chemistry with Lanthanide and Transition Metals

The sulfonate and carboxylate groups in sodium 3-sulfobenzoate act as ambidentate ligands, enabling diverse coordination modes with lanthanides and transition metals. Studies reveal that the ortho isomer preferentially forms one-dimensional polymers with lanthanides (e.g., La, Ce, Nd), where carboxylate bridges link dinuclear units to cucurbituril macrocycles [4]. For example, $${[\text{La}(2\text{-SB})(\text{NO}3)(\text{H}2\text{O})2]2\text{CB6}}\cdot10\text{H}_2\text{O}$$ exhibits a columnar structure stabilized by La–O(carboxylate) bonds [4].

In contrast, the meta isomer coordinates lanthanides (Ce, Nd) exclusively via sulfonate groups, forming layered structures $${[\text{Ln}(3\text{-SBH})(\text{H}2\text{O})4]2\text{CB6}}\cdot4\text{NO}3$$, where the carboxylate remains protonated [4]. This isomer-specific behavior underscores the ligand’s versatility in designing metal-organic frameworks (MOFs) with tunable porosity and luminescence.

Table 2: Coordination Modes of Sodium 3-Sulfobenzoate Isomers

IsomerCoordination SiteExample ComplexDimensionality
OrthoCarboxylate + Sulfonate$${[\text{Eu}(2\text{-SB})(\text{H}2\text{O})4]_2\text{CB6}}$$ [4]1D Polymer
MetaSulfonate$${[\text{Ce}(3\text{-SBH})(\text{H}2\text{O})4]_2\text{CB6}}$$ [4]2D Layer
ParaCarboxylate$$[\text{Nd}{1.5}(4\text{-SB})(\text{CB6})(\text{NO}3)(\text{H}2\text{O}){6.5}]$$ [4]3D Network

Transition metals like silver and copper form heterometallic coordination polymers with sodium 3-sulfobenzoate and isonicotinate ligands. For instance, $$[\text{Ln}2\text{Ag}2(\text{sba})2(\text{ina})4(\text{H}2\text{O})2]$$ (Ln = Pr, Nd, Sm) exhibits photoluminescent properties tunable by excitation wavelength, highlighting applications in optical sensors [5].

Surfactant and Stabilizer Roles in Industrial Processes

While direct evidence of surfactant use is limited, the compound’s sulfonate group suggests potential as a anionic surfactant in emulsification or dispersion processes. Its sodium counterion reduces interfacial tension in aqueous systems, a trait exploited in stabilizing colloidal suspensions during nanoparticle synthesis [1] [6]. For example, in cobalt nitrate hexahydrate systems, sodium 3-sulfobenzoate prevents aggregation by adsorbing onto particle surfaces via sulfonate linkages, yielding monodisperse crystallites [6].

In polymer industries, the carboxylate group chelates metal impurities (e.g., Fe³⁺), acting as a stabilizer in radical polymerization. This dual functionality—surface activity and metal sequestration—makes it valuable in producing high-purity resins and coatings [1].

Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

223.97553871 g/mol

Monoisotopic Mass

223.97553871 g/mol

Heavy Atom Count

14

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (90.2%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.2%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

17625-03-5

General Manufacturing Information

All other basic organic chemical manufacturing
Benzoic acid, 3-sulfo-, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types